4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid
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Overview
Description
4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H8O5. This compound is characterized by the presence of a formyl group at the 4-position, a methoxy group at the 7-position, and a carboxylic acid group at the 2-position of the benzofuran ring .
Mechanism of Action
Target of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
Mode of Action
It is known that benzofuran derivatives can interact with various cellular targets, leading to changes in cell function .
Biochemical Pathways
Benzofuran derivatives are known to impact a variety of biochemical pathways, often leading to inhibition of cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions to form the benzofuran ring . The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 4-Carboxy-7-methoxy-1-benzofuran-2-carboxylic acid.
Reduction: 4-Hydroxymethyl-7-methoxy-1-benzofuran-2-carboxylic acid.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:
4-Formyl-1-benzofuran-2-carboxylic acid: Lacks the methoxy group, which may result in different biological activities and properties.
7-Methoxy-1-benzofuran-2-carboxylic acid:
4-Hydroxy-7-methoxy-1-benzofuran-2-carboxylic acid: Contains a hydroxyl group instead of a formyl group, leading to different chemical reactivity and biological activities.
The presence of both the formyl and methoxy groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs .
Properties
IUPAC Name |
4-formyl-7-methoxy-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-15-8-3-2-6(5-12)7-4-9(11(13)14)16-10(7)8/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZWKNQEWKZVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=O)C=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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